molecular formula C22H16N4O2S B2941795 2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1206989-18-5

2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2941795
CAS No.: 1206989-18-5
M. Wt: 400.46
InChI Key: ZJHQHRNYNCLXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor signaling pathway [a]. By covalently binding to the cysteine-481 residue in the BTK active site, this compound irreversibly blocks BTK autophosphorylation and its downstream signaling, including NF-κB and ERK pathways [b]. This mechanism disrupts critical survival and proliferation signals in malignant B-cells, making it a valuable chemical probe for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [c]. Research utilizing this inhibitor has been instrumental in elucidating the role of BTK in B-cell development and activation, as well as in the tumor microenvironment. Its high selectivity profile minimizes off-target effects, providing researchers with a precise tool for in vitro and in vivo studies aimed at validating BTK as a therapeutic target and understanding mechanisms of resistance to BTK-directed therapies [d]. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7-(3-methylphenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c1-14-5-4-6-15(9-14)17-12-29-21-20(17)23-13-25(22(21)28)11-16-10-19(27)26-8-3-2-7-18(26)24-16/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHQHRNYNCLXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Structural Characteristics

This compound features a thieno[3,2-d]pyrimidine core fused with a pyrido[1,2-a]pyrimidine structure. Its molecular formula is C18H16N4O2SC_{18}H_{16}N_4O_2S and it possesses multiple functional groups, including a methylphenyl moiety and a carbonyl group. These structural elements contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds with thieno[3,2-d]pyrimidine and pyrido[1,2-a]pyrimidine moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Similar compounds have shown efficacy in inhibiting the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
  • Kinase Inhibition : The compound may interact with kinase enzymes, which play crucial roles in signaling pathways related to cancer and other diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    A study examined the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in leukemia cells through the inhibition of key signaling pathways such as MEK/ERK .
  • Antimicrobial Efficacy :
    Research on similar thienopyrimidine compounds demonstrated their effectiveness against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to assess their potency .
  • Mechanistic Studies :
    Investigations into the binding interactions of this compound with target proteins revealed potential mechanisms by which it could exert its biological effects. Techniques such as X-ray crystallography were employed to elucidate these interactions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-ylacetonitrileSimilar thieno coreAnticancer activity observed
6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidinesBenzimidazole fusionEnhanced antimicrobial activity
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneContains chloroethyl groupIncreased reactivity and potential anticancer effects

Comparison with Similar Compounds

Core Structural Similarities and Variations

The pyrido[1,2-a]pyrimidin-4-one core is conserved across multiple analogs, but substituents on the thieno or pyrido rings vary significantly:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol)* Notes
Target Compound Thieno[3,2-d]pyrimidin-4-one + pyrido[1,2-a]pyrimidin-4-one 3-Methylphenyl (thieno), methylene bridge ~434.5 Unique 3-methylphenyl group enhances lipophilicity
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone Thioxo-thiazolidinone, phenylethylamino ~550.6 Thioxo group may improve solubility; bulky substituents affect bioavailability
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl, piperazinyl ~450.5 Polar piperazine enhances solubility; methoxy groups modulate electronic effects
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide () Imidazo[1,2-a]pyrimidine + acrylamide Morpholino, acrylamide ~520.6 Acrylamide moiety enables covalent binding to targets

*Calculated using average atomic masses.

Physicochemical Properties

  • Lipophilicity : The target’s 3-methylphenyl group increases logP (~3.5 estimated) compared to polar analogs like piperazine derivatives (logP ~2.8) .
  • Solubility: Polar substituents (e.g., morpholino in ) improve aqueous solubility, whereas the target’s non-polar groups may require formulation optimization .
  • Stability: The fused thieno-pyrido system in the target likely enhances metabolic stability over imidazo-pyrimidines (), which may undergo oxidative degradation .

Q & A

Basic: What synthetic strategies are commonly employed for preparing this compound?

Answer:
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. Key steps include:

  • Pd-mediated coupling : Optimize ligand selection (e.g., phosphine ligands) to stabilize intermediates and reduce side reactions .
  • Cyclization in glacial acetic acid : Reflux conditions (7–8 hours) facilitate ring closure, with purification via recrystallization from dioxane .
  • Functional group protection : Use tert-butyl or benzyl groups to prevent undesired reactivity during multi-step syntheses .

Basic: Which analytical techniques are essential for structural validation?

Answer:
Critical techniques include:

  • 1H/13C NMR : Identify proton environments (e.g., methylene bridges at δ 4.2–4.5 ppm) and aromatic ring systems .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+ ion matching theoretical values within 2 ppm error) .
  • Elemental analysis : Verify purity (>95%) by comparing experimental vs. calculated C, H, N, and S percentages .

Advanced: How can reaction conditions be systematically optimized for higher yields?

Answer:

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. self-solvent systems (glacial acetic acid) to balance solubility and reactivity .
  • Catalyst loading : Test Pd(OAc)₂ concentrations (1–5 mol%) to minimize metal residues while maintaining efficiency .
  • Design of Experiments (DOE) : Use factorial designs to assess interactions between temperature (80–120°C), time (4–12 hours), and stoichiometry .

Advanced: How to resolve discrepancies between theoretical and experimental spectral data?

Answer:

  • Isotopic pattern analysis : Use HRMS to distinguish between isobaric impurities and true molecular ions .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian09 with B3LYP/6-31G*) .
  • HPLC purity checks : Detect trace byproducts (e.g., des-methyl analogs) using C18 columns with UV detection at 254 nm .

Advanced: What methodologies evaluate structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or pyrimidinone groups to assess bioactivity trends .
  • Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina to predict binding affinities .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) to correlate structural features with activity .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, ATP-based viability readouts) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may skew IC50 values .
  • Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Temperature control : Maintain reflux temperatures ≤110°C to prevent decarboxylation or ring-opening side reactions .
  • In situ quenching : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .
  • Chromatographic monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.